1-Aminopropil-1H-1,2,4-triazol-1-ilo

Descripción general

Descripción

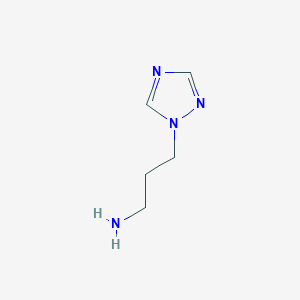

3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a chemical compound that features a triazole ring attached to a propanamine chain

Aplicaciones Científicas De Investigación

3-(1H-1,2,4-triazol-1-yl)propan-1-amine has numerous applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly as an inhibitor of specific enzymes.

Industry: It is utilized in the production of specialty chemicals and materials

Mecanismo De Acción

Target of Action

Similar compounds with a 1,2,4-triazole ring have been reported to interact with the iron in the heme moiety of cytochrome p450 enzymes .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially lead to changes in the enzyme’s activity.

Biochemical Pathways

Compounds with a similar 1,2,4-triazole ring have been reported to inhibit the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Pharmacokinetics

It’s known that the presence of a 1,2,4-triazole ring in a compound can improve its pharmacokinetic properties, including bioavailability .

Result of Action

Similar compounds have been reported to exhibit cytotoxic activity against certain cancer cell lines .

Action Environment

It’s known that various internal and external factors can influence the action of similar compounds, including genetics, viruses, drugs, diet, and smoking .

Análisis Bioquímico

Biochemical Properties

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with the aromatase enzyme, a key enzyme in the biosynthesis of estrogens . The interaction involves binding to the enzyme’s active site, inhibiting its activity, and thereby reducing estrogen production. Additionally, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine can form hydrogen bonds with various proteins, enhancing its pharmacokinetic and pharmacological properties .

Cellular Effects

The effects of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine on cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell cycle regulation . In cancer cell lines such as MCF-7, Hela, and A549, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine induces apoptosis by arresting the cell cycle at the G2/M phase . This effect is mediated through the modulation of gene expression, leading to the activation of pro-apoptotic genes and the suppression of anti-apoptotic genes .

Molecular Mechanism

At the molecular level, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of the aromatase enzyme, which is crucial for estrogen biosynthesis . By binding to the enzyme’s active site, the compound prevents the conversion of androgens to estrogens, thereby reducing estrogen levels. Additionally, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine can interact with other biomolecules, such as tubulin, inhibiting its polymerization and disrupting microtubule dynamics . This disruption leads to cell cycle arrest and apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

The stability and degradation of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, with minimal degradation over time . In in vitro studies, the long-term exposure of cells to 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine results in sustained inhibition of cell proliferation and induction of apoptosis . In in vivo studies, the compound’s effects on cellular function are consistent with those observed in vitro, with prolonged exposure leading to significant reductions in tumor growth .

Dosage Effects in Animal Models

The effects of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent, with a threshold beyond which the compound’s toxicity outweighs its therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the compound’s efficacy while minimizing its toxicity.

Metabolic Pathways

3-(1H-1,2,4-Triazol-1-yl)propan-1-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with other metabolic pathways, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine can bind to various intracellular proteins, influencing its localization and activity . The compound’s distribution within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, 3-(1H-1,2,4-Triazol-1-yl)propan-1-amine can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . These modifications enhance the compound’s ability to modulate cellular processes and exert its therapeutic effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of 1H-1,2,4-triazole with 3-chloropropan-1-amine under basic conditions. This reaction typically requires a solvent such as dimethylformamide and a base like sodium hydride to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In industrial settings, the production of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-1,2,4-triazol-1-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- 1,3-Bis(1H-1,2,4-triazol-1-yl)-2-propanone

- 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

- 2-(2,4-Dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-ol

Uniqueness

3-(1H-1,2,4-triazol-1-yl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and participate in a wide range of chemical reactions makes it a valuable compound in various research domains .

Actividad Biológica

3-(1H-1,2,4-triazol-1-yl)propan-1-amine is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in medicine and industry.

Chemical Structure and Properties

The compound has a molecular formula of and typically exists as a dihydrochloride salt, enhancing its solubility in aqueous environments. Its structure features a triazole ring, which is crucial for its interaction with various biological targets.

Biological Activity Overview

Research indicates that 3-(1H-1,2,4-triazol-1-yl)propan-1-amine exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacteria and fungi. It operates by inhibiting the growth of pathogens, making it a candidate for developing new antibiotics.

- Anticancer Properties : Studies have indicated that this compound can inhibit the aromatase enzyme, which is essential for estrogen biosynthesis. This inhibition may have implications for treating hormone-dependent cancers such as breast cancer.

The primary mechanism through which 3-(1H-1,2,4-triazol-1-yl)propan-1-amine exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits aromatase activity, leading to decreased estrogen production. This mechanism is particularly relevant in cancer therapies targeting estrogen-sensitive tumors .

- Cell Signaling Modulation : It influences various cell signaling pathways related to apoptosis (programmed cell death) and cell cycle regulation.

Antimicrobial Activity

A study evaluating the antifungal properties of derivatives of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine demonstrated significant efficacy against Candida albicans and other pathogenic fungi. The structure–activity relationship (SAR) analysis revealed that modifications to the triazole ring could enhance antifungal potency .

Anticancer Activity

Research focusing on the anticancer effects showed that compounds containing the triazole moiety could inhibit the proliferation of breast cancer cells in vitro. The inhibition of aromatase was confirmed through enzyme assays, indicating a promising pathway for therapeutic development against hormone-driven cancers .

Data Table: Biological Activity Summary

Future Directions in Research

The ongoing exploration of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine includes:

- Drug Development : Investigating its potential as a lead compound for new antimicrobial and anticancer drugs.

- Synthetic Modifications : Research into how structural modifications can enhance its efficacy and reduce side effects.

Propiedades

IUPAC Name |

3-(1,2,4-triazol-1-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-2-1-3-9-5-7-4-8-9/h4-5H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXXJEYNOJZNYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(C=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402620 | |

| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69807-82-5 | |

| Record name | 1H-1,2,4-Triazole-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69807-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-TRIAZOLE-1-PROPANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does modifying the structure of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine impact its antifungal activity?

A1: Research indicates that substituting the amine group of 3-(1H-1,2,4-triazol-1-yl)propan-1-amine with various groups can significantly influence its antifungal activity. Specifically, the study investigated N-mono- or N, N-disubstituted [2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)]propylamines and N-[2-(2,4-dichlorophenyl-3-(1,2,4-triazol-1-yl)propyl]amides. The findings suggest that retaining antifungal activity against various plant pathogenic fungi is possible when the substituents are not excessively bulky or lipophilic. [] For instance, incorporating allyl, propargyl, and cyclopropyl groups as substituents proved particularly effective in maintaining antifungal properties. []

Q2: What is the mechanism of action of these modified triazole compounds against fungi?

A2: While some structural similarities exist between these compounds and squalene epoxidase inhibitors like terbinafine and naftifine, the research suggests that the modified triazole derivatives retain the typical mechanism of action observed in other triazole antifungals. [] This implies that they likely target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, ultimately disrupting ergosterol biosynthesis, a crucial component of the fungal cell membrane.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.